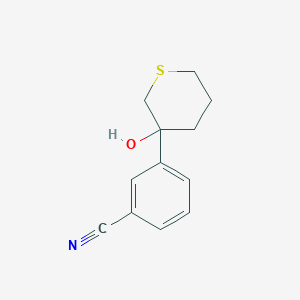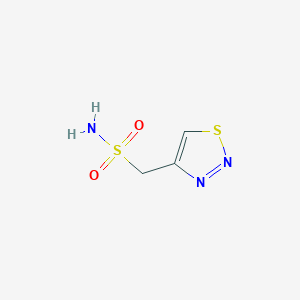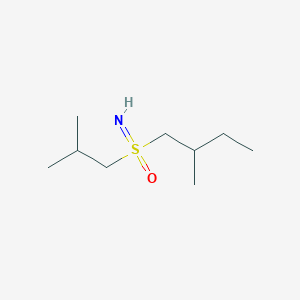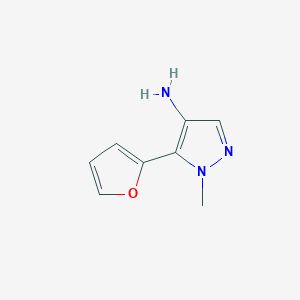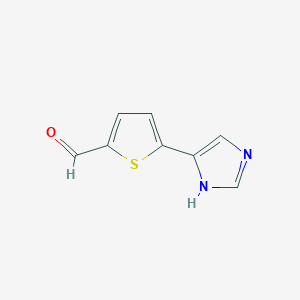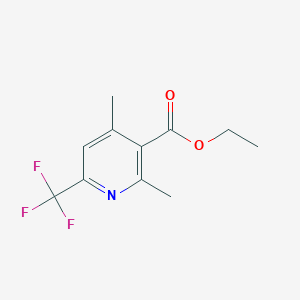
Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C11H12F3NO2. It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 6-position and ethyl ester functionality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate typically involves the esterification of 2,4-dimethyl-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production .
化学反应分析
Types of Reactions: Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate has several scientific research applications:
作用机制
The mechanism of action of Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes, receptors, or other biomolecules, thereby modulating their activity .
相似化合物的比较
- Methyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
- Methyl 2-{[(4,6-dimethoxy-2-pyrimidinyl)carbamoyl]sulfamoyl}-6-(trifluoromethyl)nicotinate
Comparison: this compound is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural configuration can influence its reactivity, solubility, and biological activity compared to similar compounds. For instance, the ethyl ester group may confer different pharmacokinetic properties compared to the methyl ester analog .
属性
分子式 |
C11H12F3NO2 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC 名称 |
ethyl 2,4-dimethyl-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12F3NO2/c1-4-17-10(16)9-6(2)5-8(11(12,13)14)15-7(9)3/h5H,4H2,1-3H3 |
InChI 键 |
GVQLRACZDGESLE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(C=C1C)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13187930.png)
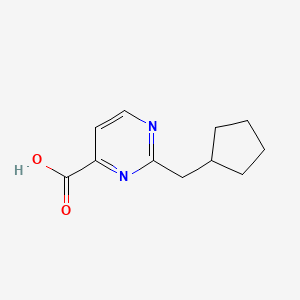
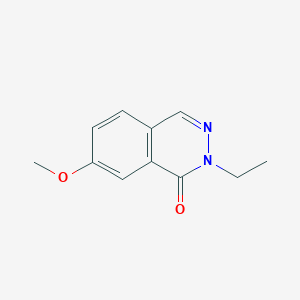
![tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate](/img/structure/B13187947.png)
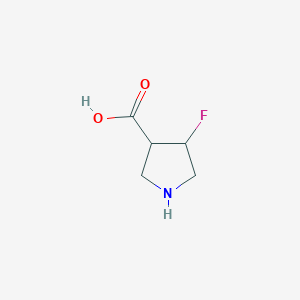
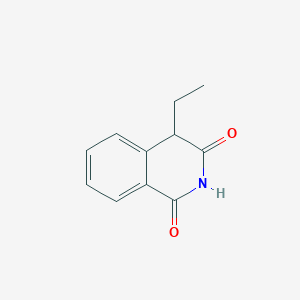
![1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13187974.png)
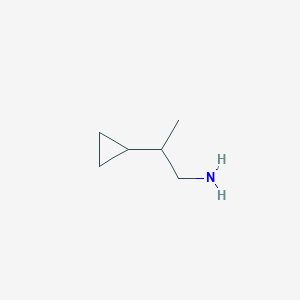
![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)
